8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione
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Overview
Description
8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione is a heterocyclic compound that contains a fused benzofuran and pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of aza-Wittig reactions of iminophosphoranes with n-butyl isocyanate at 40–50°C to give carbodiimide intermediates, which are then reacted with nitrogen-oxygen-containing nucleophiles . Another approach involves the reaction of methyl 2-(chloromethyl)-3-furoate with salicylonitriles in the presence of potassium carbonate in dimethylformamide (DMF) solution at 60°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, dimethylformamide, n-butyl isocyanate, and various nucleophiles. Reaction conditions typically involve moderate temperatures (40-60°C) and the use of solvents like DMF .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuro[3,2-d]pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of potential therapeutic agents, including anti-inflammatory, antiviral, and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit poly ADP ribose polymerase-1 (PARP-1), an enzyme involved in DNA damage repair, gene transcription, and cell apoptosis in cancer cells . By inhibiting PARP-1 activity, the compound can promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway.
Comparison with Similar Compounds
Similar Compounds
Benzofuro[3,2-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in their functional groups and substituents.
Benzo[4,5]furo[3,2-d]pyrimidines:
Uniqueness
8-Bromobenzofuro[3,2-d]pyrimidine-4(3H)-thione is unique due to the presence of the bromine atom and the thione group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for the development of novel therapeutic agents and materials.
Properties
CAS No. |
401631-71-8 |
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Molecular Formula |
C10H5BrN2OS |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
8-bromo-1H-[1]benzofuro[3,2-d]pyrimidine-4-thione |
InChI |
InChI=1S/C10H5BrN2OS/c11-5-1-2-7-6(3-5)8-9(14-7)10(15)13-4-12-8/h1-4H,(H,12,13,15) |
InChI Key |
DGWJWGGLDJZWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(O2)C(=S)N=CN3 |
Origin of Product |
United States |
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